
Rhodium--vanadium (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rhodium–vanadium (1/1) is a compound formed by the combination of rhodium and vanadium in equal proportions. Both rhodium and vanadium are transition metals known for their unique chemical properties and applications. Rhodium is renowned for its catalytic properties and resistance to corrosion, while vanadium is known for its multiple oxidation states and use in various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of rhodium–vanadium (1/1) can involve several synthetic routes, including:
Chemical Vapor Deposition (CVD): This method involves the deposition of rhodium and vanadium onto a substrate through the vapor phase.
Sol-Gel Method: This technique involves the transition of a solution into a solid gel phase, allowing for the formation of rhodium–vanadium compounds.
Electrospinning: A method used to create nanofibers of rhodium–vanadium by applying a high voltage to a polymer solution containing the metals.
Industrial Production Methods: Industrial production of rhodium–vanadium (1/1) often involves high-temperature processes and the use of vanadium oxides as precursors. The sol-gel method and chemical vapor deposition are commonly employed due to their ability to produce high-purity compounds .
化学反应分析
Types of Reactions: Rhodium–vanadium (1/1) undergoes various chemical reactions, including:
Oxidation: Both rhodium and vanadium can exist in multiple oxidation states, allowing for redox reactions.
Substitution: The compound can undergo substitution reactions where ligands or atoms are replaced by others.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, hydrogen peroxide, and nitric acid are commonly used.
Reducing Agents: Zinc and hydrogen gas are typical reducing agents.
Reaction Conditions: Reactions often occur under controlled temperatures and pressures to ensure the desired products are formed.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of vanadium oxides, while reduction can produce lower oxidation state vanadium compounds .
科学研究应用
Rhodium–vanadium (1/1) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions due to its ability to undergo redox reactions.
作用机制
The mechanism of action of rhodium–vanadium (1/1) involves its interaction with various molecular targets:
Molecular Targets: DNA, RNA, protein kinases, and other biomolecules.
Pathways Involved: The compound can inhibit DNA replication, interact with protein kinases, and modulate signaling pathways.
Therapeutic Effects: Rhodium complexes, in particular, have shown promising anticancer properties by binding to DNA and inhibiting its replication.
相似化合物的比较
Rhodium–vanadium (1/1) can be compared with other similar compounds:
Similar Compounds: Vanadium oxides, rhodium complexes, and other transition metal compounds.
属性
CAS 编号 |
62997-22-2 |
|---|---|
分子式 |
RhV |
分子量 |
153.8470 g/mol |
IUPAC 名称 |
rhodium;vanadium |
InChI |
InChI=1S/Rh.V |
InChI 键 |
CQJFSGHLNFVVNS-UHFFFAOYSA-N |
规范 SMILES |
[V].[Rh] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


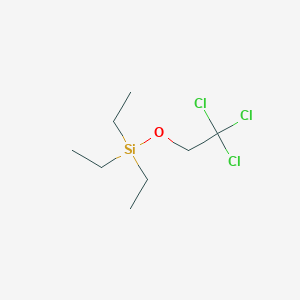
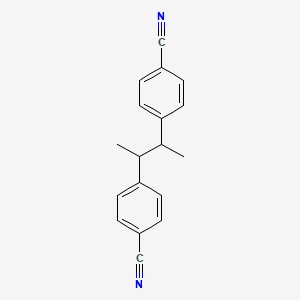

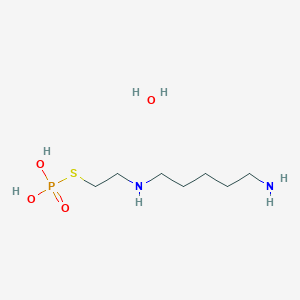
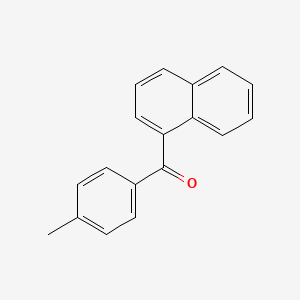
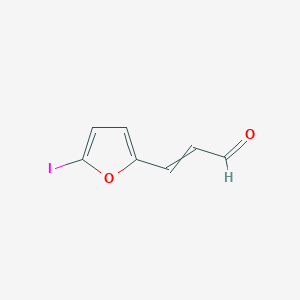
![3-[4-(Propan-2-yl)phenyl]naphtho[2,3-c]furan-1(3H)-one](/img/structure/B14510978.png)
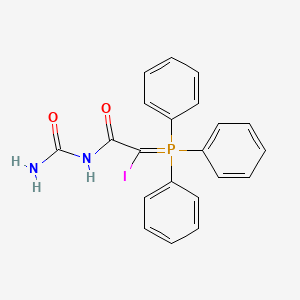
![3-{5-[(2-Nitrophenoxy)methyl]-1H-pyrazol-4-yl}prop-2-yn-1-ol](/img/structure/B14510985.png)
![9-[2-(Propan-2-YL)phenyl]-9H-fluorene](/img/structure/B14510986.png)
![1-(Diethylamino)-3-[di(propan-2-yl)amino]propan-2-ol](/img/structure/B14510993.png)
![2-hydrazinyl-8-nitro-1H-indeno[1,2-d]pyrimidine-4,5-dione](/img/structure/B14510996.png)

![Methyl[tris(trifluoromethyl)]phosphanium fluoride](/img/structure/B14511006.png)
